[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13472806
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16-,17+/m1/s1 |
| Standard InChI Key | PSBXASJIQIQREC-SJORKVTESA-N |
| Isomeric SMILES | CCN([C@@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name, benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate, reflects its intricate architecture . Key structural elements include:
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Pyrrolidine Core: A five-membered nitrogen-containing ring that confers conformational rigidity. The (R)-configuration at C3 influences spatial orientation during target binding .
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Amino Acid Moiety: The (S)-2-amino-3-methylbutanoyl group introduces chirality, enhancing selectivity for biological targets such as enzymes or receptors.
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Benzyl Carbamate: A lipophilic group that improves membrane permeability and metabolic stability .
The stereochemistry is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and X-ray crystallography . For instance, the -NMR spectrum reveals distinct proton environments for the ethyl and benzyl groups, while the -NMR confirms carbonyl carbons at 170–175 ppm .
Synthesis and Optimization Strategies
Synthesis involves multi-step organic reactions, emphasizing stereochemical control and functional group compatibility. A representative pathway includes:
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Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols under acidic conditions yields the pyrrolidine scaffold.
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Amino Acid Coupling: The (S)-2-amino-3-methylbutanoyl side chain is introduced via peptide coupling reagents like HBTU or EDCI, preserving stereointegrity.
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Carbamate Installation: Reaction of the pyrrolidine-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate linkage .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Pyrrolidine formation | HCl (cat.), reflux, 48 h | 65 | |
| Amino acid coupling | HBTU, DIPEA, DMF, 0°C to rt | 78 | |
| Carbamate synthesis | Benzyl chloroformate, EtN, CHCl | 82 |
Challenges include minimizing racemization during coupling and optimizing purification via column chromatography. Industrial-scale production employs continuous flow systems to enhance efficiency.
Physicochemical Properties
The compound’s behavior in biological systems is governed by its physicochemical profile:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
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Melting Point: 148–150°C, indicative of crystalline stability .
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LogP: 2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
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Stability: Susceptible to hydrolysis under alkaline conditions (t = 3 h at pH 9).
Analytical Characterization
Advanced techniques validate purity and structure:
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High-Resolution Mass Spectrometry (HRMS): [M+H] observed at m/z 348.2281 (calculated 348.2285) .
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Infrared (IR) Spectroscopy: Peaks at 1685 cm (C=O stretch) and 1520 cm (N-H bend).
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HPLC Purity: >98% under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
Challenges and Future Directions
While the compound shows promise, limitations include:
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Metabolic Instability: Rapid hepatic clearance due to esterase-mediated hydrolysis.
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Synthetic Complexity: Low yields (~65%) in pyrrolidine cyclization steps.
Future research should focus on:
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